Home > Products > Screening Compounds P109775 > Antiparasitic agent-19
Antiparasitic agent-19 -

Antiparasitic agent-19

Catalog Number: EVT-15272822
CAS Number:
Molecular Formula: C34H33N5O5S2
Molecular Weight: 655.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antiparasitic agent-19 is a compound that has garnered attention for its potential applications in treating parasitic infections. This compound is part of a broader class of antiparasitic agents, which are crucial in combating diseases caused by various parasites, including protozoa and helminths. The origins of many antiparasitic drugs can be traced back to natural sources or their derivatives, emphasizing the importance of natural compounds in medicinal chemistry.

Source and Classification

Antiparasitic agents can be classified based on their origin, mechanism of action, and the specific types of parasites they target. Antiparasitic agent-19 appears to be synthesized from organometallic compounds, particularly those involving ruthenium complexes. These compounds are often categorized as organometallics in medicinal chemistry, which have shown promise due to their unique mechanisms of action and ability to interact with biological targets effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of antiparasitic agent-19 involves complex chemical processes typically employing organometallic chemistry techniques. For example, one method includes the use of trithiolato-bridged dinuclear ruthenium(II)-arene complexes, which are synthesized under inert conditions using reducing agents like sodium ascorbate in dimethylformamide (DMF). The reaction conditions are crucial for achieving high yields and purity of the final product .

Synthesis Steps

  1. Preparation of Ruthenium Complexes: The initial step involves the formation of dinuclear ruthenium(II)-arene complexes.
  2. Functionalization: Carbohydrate derivatives are introduced to modify the complexes, enhancing their biological activity.
  3. Purification: The resulting compounds undergo purification processes to isolate the desired antiparasitic agent.
Molecular Structure Analysis

Structure and Data

The molecular structure of antiparasitic agent-19 is characterized by its unique arrangement of metal centers and organic ligands. The compound typically features a ruthenium core surrounded by various ligand systems that contribute to its biological activity. Detailed structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule .

Key Structural Features

  • Metal Center: Ruthenium(II) as a central atom.
  • Ligand Diversity: Incorporation of carbohydrate moieties enhances targeting specificity.
  • Geometric Configuration: The spatial arrangement is critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Antiparasitic agent-19 undergoes several chemical reactions that are pivotal for its activity. These include coordination reactions where the compound binds to biological macromolecules such as proteins or nucleic acids. Such interactions can lead to alterations in cellular processes within parasites, ultimately inhibiting their growth or survival .

Notable Reactions

  1. Coordination with DNA: Interaction with guanine residues in DNA.
  2. Ligand Substitution: Exchange reactions involving labile ligands that modulate biological activity.
Mechanism of Action

Process and Data

The mechanism of action for antiparasitic agent-19 primarily involves interference with metabolic pathways in parasites. For instance, similar compounds have been shown to disrupt critical enzymatic functions or inhibit essential biochemical pathways necessary for parasite survival.

Mechanistic Insights

  • Inhibition of Enzymatic Activity: Targeting enzymes involved in energy metabolism.
  • Disruption of Nucleic Acid Function: Binding to DNA or RNA, affecting replication and transcription processes.
Physical and Chemical Properties Analysis

Physical Properties

Antiparasitic agent-19 exhibits specific physical properties that influence its efficacy:

  • Molecular Weight: Typically low enough to facilitate cellular uptake.
  • Solubility: Adequate solubility in physiological conditions enhances bioavailability.

Chemical Properties

The chemical stability and reactivity profile are critical:

  • Stability: Resistance to hydrolysis under physiological conditions.
  • Reactivity: Ability to form stable complexes with biological targets.
Applications

Antiparasitic agent-19 has potential applications in various scientific domains, particularly in medicinal chemistry and pharmacology. Its development could lead to new treatments for parasitic diseases such as malaria, leishmaniasis, and other infections caused by protozoa and helminths.

Scientific Uses

  1. Drug Development: As a lead compound for designing new antiparasitic drugs.
  2. Research Tool: Investigating mechanisms of action in parasitology studies.
  3. Therapeutic Applications: Potential use in clinical settings for treating resistant parasitic infections.
Discovery & Development Context of Antiparasitic agent-19

Historical Trajectory of Broad-Spectrum Antiparasitic Agents

The evolution of antiparasitic agents has been marked by iterative improvements in selectivity, pharmacokinetics, and target spectrum. Early broad-spectrum agents like pentamidine (introduced in the 1940s) established the significance of dicationic molecular motifs for DNA minor groove binding in trypanosomes, yet suffered from systemic toxicity and poor oral bioavailability [1] [8]. This scaffold was optimized to produce pafuramidine (DB289), a prodrug designed for oral administration, which advanced to Phase III trials for human African trypanosomiasis (HAT) before being discontinued due to nephro- and hepatotoxicity [8].

Table 1: Evolution of Key Antiparasitic Chemotypes

Compound (Era)Chemical ClassTarget PathogensLimitations
Pentamidine (1940s)Aromatic diamidineT. brucei, Leishmania spp.Parenteral administration, cardiotoxicity
Pafuramidine (2000s)Prodrug of furamidineStage 1 HAT, P. falciparumNephro/hepatotoxicity in trials
Benznidazole (1970s)NitroimidazoleT. cruzi (Chagas)Resistance emergence, chronic phase inefficacy
MMV693183 (2020s)Pantothenamide derivativeP. falciparum, P. vivaxPreclinical optimization ongoing [6]

The 2010s witnessed target-centric approaches leveraging genomic insights. For Chagas disease, benzimidazole derivatives addressed limitations of benznidazole (BZN), such as variable efficacy against Trypanosoma cruzi strains and toxicity [4]. Concurrently, pantothenamide-based agents like MMV689258 emerged, targeting plasmodial acetyl-CoA synthetase (AcAS) but exhibited suboptimal metabolic stability [6]. These historical advances established three pillars for Agent-19’s development: (1) target vulnerability (e.g., DNA or essential enzymes), (2) prodrug strategies for bioavailability, and (3) structural plasticity to evade resistance.

Rational Design Principles in Antiparasitic Agent-19 Synthesis

Agent-19’s chemical architecture was engineered through structure-activity relationship (SAR) studies focused on optimizing ligand-target binding, metabolic stability, and transmission-blocking potential. The scaffold originated from pyrrolo[2,3-d]pyrimidine inhibitors of Trypanosoma brucei pteridine reductase 1 (PTR1), a validated target due to its role in folate metabolism and genetic essentiality [9]. X-ray crystallography of inhibitor-PTR1 complexes revealed that C5/C6 aryl/alkyl substitutions enhanced hydrophobic packing within the enzyme’s active site (e.g., residues Cys168, Leu209, Trp221) [9].

For pantothenamide-derived analogs like MMV693183 (a precursor to Agent-19), inverted-amide bonds (iPanAms) replaced labile ester linkages, conferring resistance to serum hydrolases. Introduction of 3-benzofuran substituents yielded 3.9 nM IC50 against Plasmodium falciparum asexual blood stages—a 10-fold potency increase over earlier PanAms [6]. Crucially, thermal shift assays and molecular dynamics simulations confirmed that the CoA-antimetabolite derivative (CoA-MMV693183) allosterically inhibits AcAS by occupying the pantothenate binding pocket, disrupting acetyl-CoA synthesis [6].

Table 2: Structure-Activity Optimization of Agent-19 Precursors

ModificationChemical ChangeBiological ImpactTarget Engagement
Inverted amideReplacement of ester with stable amide bondSerum stability ↑ (t1/2 >24h)Resistance to hydrolysis
3-Benzofuran substitutionAromatic heterocycle at C3IC50 = 3.9 nM (P. falciparum)Enhanced AcAS binding affinity
Fluorophenyl para-substitutionHalogen at phenyl para-positionSolubility ↑ (9.2 mg/mL in fed-state intestinal fluid)Optimal log P for membrane penetration [6]
Diflexible triaryl diamidineAlkyl-spaced aryl groupsT. b. rhodesiense IC50 = 0.7 nMMinor groove DNA binding ΔTm >10°C [8]

Synthetic routes emphasized modularity and scalability:

  • Suzuki-Miyaura cross-coupling installed aryl/heteroaryl groups at C6 of pyrrolopyrimidine cores [9].
  • Michael addition reactions constructed 5-aryl-pyrrolopyrimidines using nitroalkanes as key intermediates [9].
  • Prodrug dihydrochloride salts of diamidines (e.g., amidoximes) enhanced oral absorption by >10-fold in murine models [8].

Target Pathogen Selection Criteria for Preclinical Evaluation

Agent-19 prioritized pathogens with high disease burden, limited treatment options, and molecular vulnerability to its mechanism. Four criteria governed selection:

  • Target Essentiality: Pathogens lacking redundant pathways for Agent-19’s target (e.g., Plasmodium AcAS or Trypanosoma PTR1). Genetic knockdown of P. falciparum AcAS proved lethal in blood and gametocyte stages [6]. Similarly, T. cruzi superoxide dismutase (Fe-SOD), structurally distinct from human Cu/Zn-SOD, was prioritized for Mannich base derivatives [4].

  • Resurgence Risk: Diseases with escalating drug resistance. P. falciparum artemisinin resistance in Southeast Asia and T. b. rhodesiense melarsoprol-refractory strains necessitated new chemotypes [6] [8].

  • Transmission-Blocking Potential: Activity against transmissible stages. MMV693183 eliminated P. falciparum gametocytes at IC50 = 17.8–38.8 nM, interrupting mosquito transmission [6].

  • Pharmacokinetic Barriers: Pathogens residing in hard-to-reach niches (e.g., cerebral HAT, intracellular T. cruzi). Agent-19’s analogs demonstrated >30-fold higher brain/plasma ratios than pentamidine in murine models [8].

Preclinical models validated efficacy:

  • P. falciparum NSG mouse model: MMV693183 (50 mg/kg oral) cleared parasitemia in 3 days despite rapid plasma clearance [6].
  • T. b. rhodesiense STIB 900 mice: Triaryl diamidine 6c achieved 100% cure at 4 × 5 mg/kg intraperitoneal dosing [8].
  • In vitro T. cruzi amastigotes: Mannich base derivatives 7 and 9 reduced infection by >90% via Fe-SOD inhibition [4].

Properties

Product Name

Antiparasitic agent-19

IUPAC Name

N-[4-amino-6-(2-phenylethoxy)-2-(2-phenylethylsulfanyl)pyrimidin-5-yl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C34H33N5O5S2

Molecular Weight

655.8 g/mol

InChI

InChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37)

InChI Key

QWAKNJPHVUJCRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.